(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene

Übersicht

Beschreibung

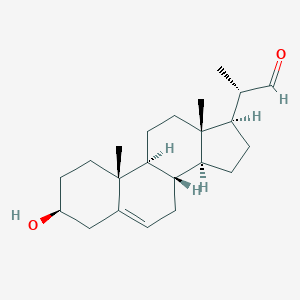

The compound (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group. This compound is significant in various fields due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the addition of the aldehyde group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Esterification of the Hydroxyl Group

The 3β-hydroxyl group undergoes esterification to form derivatives with enhanced stability or modified reactivity. For example, hemisuccinate esters are synthesized via reaction with succinic anhydride under basic conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Succinic anhydride, sodium bicarbonate, methanol | 3β-Hydroxy-5β-pregnan-20-one 3-hemisuccinate |

Procedure :

-

3β-hydroxy-5β-pregnan-20-one (108 mg) is dissolved in methanol.

-

Aqueous sodium bicarbonate (22 mg in 1 mL water) is added, followed by succinic anhydride.

-

The mixture is stirred, and the product is isolated via trituration with ether/ethyl acetate.

Fluorination at Positions 17 and 21

The compound participates in electrophilic fluorination using perchloryl fluoride (FClO₃), leading to fluorinated derivatives. This reaction is stereospecific and depends on the steric environment of the pregnene core.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Fluorination | Perchloryl fluoride, acetic anhydride, reflux | 3β-Hydroxy-17-fluoropregn-5-en-20-one 3-acetate |

Key Observations :

-

Fluorination at the 17-position is favored over the 21-position.

-

The reaction proceeds via intermediate formation of a diene structure (e.g., pregna-5,17(20)-diene).

Acid Hydrolysis of Esters

Acid hydrolysis regenerates the hydroxyl group from ester derivatives, enabling reversible functionalization.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl, aqueous medium | 3β-Hydroxy-17-fluoropregn-5-en-20-one |

Mechanism :

-

The ester bond is cleaved under acidic conditions, restoring the hydroxyl group while retaining the fluorinated substituent.

Oxidative and Reductive Transformations

While direct evidence is limited, the formyl group at C20 is theoretically susceptible to reduction (e.g., to a hydroxymethyl group) or oxidation (e.g., to a carboxylic acid). Similarly, the hydroxyl group at C3 could be oxidized to a ketone under strong oxidizing conditions.

| Functional Group | Potential Reaction | Expected Product |

|---|---|---|

| C20 Formyl | Reduction (NaBH₄) | 20-Hydroxymethyl derivative |

| C3 Hydroxyl | Oxidation (CrO₃) | 3-Ketopregn-5-en-20-one |

Comparative Reactivity of Analogues

The reactivity of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene differs from structurally related steroids due to its unique functionalization:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Cholesterol | 3β-Hydroxyl, Δ⁵-double bond | Less reactive toward electrophilic substitution |

| Progesterone | 3-Ketone, Δ⁴-double bond | Prone to hydrogenation and conjugate addition |

| (3beta,20S)-20-Formyl derivative | 3β-Hydroxyl, C20 formyl | Enhanced electrophilic substitution at C20 |

Reaction Conditions and Optimization

Critical parameters for high-yield transformations include:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms, leading to advancements in synthetic methodologies.

Biology

Biologically, this compound has been utilized to investigate the effects of polycyclic structures on biological systems. It can act as a model compound for understanding the behavior of similar natural products. Studies have indicated potential interactions with biological targets that could lead to insights into cellular processes.

Medicine

In medical research, derivatives of this compound show promise for therapeutic applications. Notably, compounds derived from it have been explored for their neuroactive properties , particularly in modulating brain excitability. Research indicates that these derivatives may alleviate conditions such as anxiety and seizures by interacting with GABA receptors .

Case Study: Neuroactive Steroids

A study highlighted the anticonvulsant and anxiolytic activities of 3-hydroxylated steroid derivatives derived from this compound. These compounds were shown to modulate chloride ion channels associated with the GABA receptor complex, suggesting a potential pathway for treating mood disorders .

Industry

In industrial applications, this compound is used in synthesizing advanced materials with specific properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in developing polymers and other materials for electronics .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Cholesterol | Polycyclic Steroid | Cell membrane component |

| Testosterone | Androgen | Hormonal therapy |

| Estradiol | Estrogen | Hormone replacement therapy |

| (3beta,20s)-20-Formyl... | Polycyclic Steroid | Neuroactive properties; drug development |

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesterol: Similar polycyclic structure but different functional groups.

Testosterone: Similar core structure with different functional groups and biological activity.

Estradiol: Another polycyclic compound with distinct functional groups and biological roles.

Uniqueness

The uniqueness of (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties not found in similar compounds.

Biologische Aktivität

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a steroid compound belonging to the pregnene family, characterized by its unique structural features, including a hydroxyl group at the 3-position and a formyl group at the 20-position. This compound has garnered interest due to its potential biological activities and interactions within various biochemical pathways.

- Molecular Formula : C22H34O2

- Molecular Weight : Approximately 330.5 g/mol

- Structural Features : It features a cyclopenta[a]phenanthrene core, which is polycyclic and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular processes such as:

- Signal Transduction : The compound may influence signaling pathways that regulate gene expression and metabolic processes.

- Enzyme Interaction : It may act as a substrate or inhibitor for various enzymes involved in steroid metabolism.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuroactive Properties : Similar to other neuroactive steroids, this compound may modulate GABA_A receptors, which are crucial for regulating neuronal excitability. This modulation can potentially lead to anxiolytic and anticonvulsant effects .

- Hormonal Regulation : Given its steroidal nature, it may play a role in hormonal regulation and could be involved in reproductive functions and other physiological processes influenced by steroid hormones .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pregnenolone | Hydroxyl group at C3 | Precursor for other steroids |

| Dehydroepiandrosterone | Double bond between C4-C5 | Androgenic activity |

| 17-Hydroxypregnenolone | Hydroxyl group at C17 | Involved in cortisol synthesis |

| 20-Hydroxyprogesterone | Hydroxyl group at C20 | Regulates reproductive functions |

| This compound | Hydroxyl at C3 and formyl at C20 | Unique interactions with steroid receptors |

This table illustrates how the specific functional groups of this compound confer distinct biological activities compared to other steroids.

Case Studies and Research Findings

While detailed case studies specifically focused on this compound remain limited, some relevant studies provide insights into its potential applications:

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant activity in modulating GABA_A receptor function. Such modulation has implications for developing new treatments for anxiety disorders and epilepsy .

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound, emphasizing the importance of controlling stereochemistry during synthesis to preserve biological activity .

Eigenschaften

IUPAC Name |

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEYPCYYWYQYCL-NBOCEFNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574467 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-49-3 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.